Tosyl-1H-indol-4-amine

概要

説明

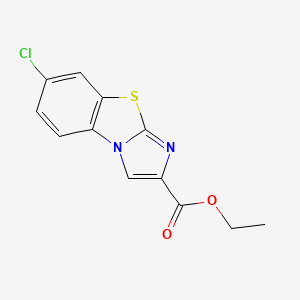

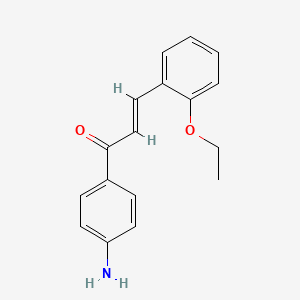

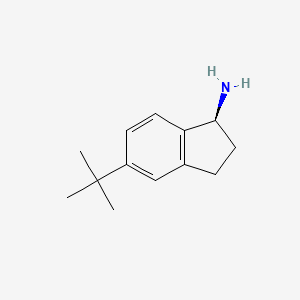

Tosyl-1H-indol-4-amine is a compound with the molecular formula C15H14N2O2S . It is a solid substance and appears as a light-yellow to yellow powder or crystals .

Synthesis Analysis

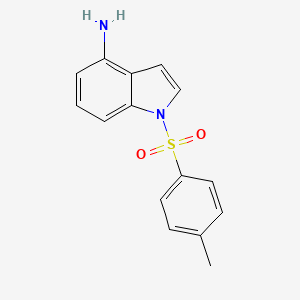

Indole and its derivatives are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . The methods for the construction of this heteroaromatic ring continue to be developed .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b]pyrrole .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

This compound is a solid substance and appears as a light-yellow to yellow powder or crystals . It has a molecular weight of 286.35 .科学的研究の応用

Catalysis and Synthesis : Tosyl-1H-indol-4-amine plays a crucial role in catalysis and synthesis. Lanke and Prabhu (2017) developed a method for the amidation of indoles at the C4 position using an aldehyde as a directing group and Ir(iii) as a catalyst. This process resulted in C4-amino indole derivatives after deprotection of the tosyl group, which are valuable synthons for natural product synthesis, particularly in the teleocidin family (Lanke & Prabhu, 2017).

Pharmaceutical Synthesis : In pharmaceutical synthesis, this compound derivatives have shown to be significant. Essa et al. (2018) reported on the synthesis of dibenzenesulphonyl diethyl amine and its reaction with indole, which yielded products with potent antimicrobial activity. This demonstrates the compound's relevance in developing new antimicrobial agents (Essa et al., 2018).

Material Science and Chemistry : Tosylated compounds, including this compound derivatives, are of interest in material science. For example, Orie et al. (2021) focused on the synthesis and complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions, demonstrating potential applications in the pharmaceutical and chemical industries due to the increased biological and catalytic potential of these complexes (Orie et al., 2021).

Energetic Materials : The compound's derivatives have also been explored in the field of energetic materials. Yocca et al. (2021) investigated the amination of a triazole with O-tosylhydroxylamine, leading to the production of energetic salts with various energetic anions. These findings suggest potential applications in the design of high-energy materials (Yocca et al., 2021).

Anion Receptors : In the field of anion receptor chemistry, this compound derivatives have been used to enhance anion binding. Zieliński et al. (2008) reported on the synthesis and binding properties of amide-based anion receptors derived from indole-7-amine, showing enhanced anion binding due to the indolyl NH group (Zieliński, Dydio & Jurczak, 2008).

作用機序

Target of Action

Tosyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research in the production of indole scaffolds is growing, and this literature will give a direction for drug design chemists to synthesize a new variety of active drugs .

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVICWDTCODJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methylthio)phenyl]piperazine](/img/structure/B3155698.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)

![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)